N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide
Description
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains both thiadiazole and oxazole rings, which are known for their diverse biological activities
Properties
IUPAC Name |
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-3-4-11-15-8(2)12(20-11)13(19)17-14-16-10(18-21-14)7-9-5-6-9/h9H,3-7H2,1-2H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBSNZSQAOJCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(O1)C(=O)NC2=NC(=NS2)CC3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can yield thiadiazole derivatives . Further steps involve the formation of the oxazole ring and the incorporation of the cyclopropylmethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the thiadiazole and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biology: It can be used in studies to understand the biological activity of thiadiazole and oxazole derivatives.
Materials Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets. Thiadiazole derivatives are known to interact with various enzymes and receptors, potentially inhibiting their activity . The compound’s ability to cross cellular membranes due to its mesoionic nature allows it to reach intracellular targets effectively.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Oxazole Derivatives: Compounds containing the oxazole ring also show diverse biological activities and are used in various pharmaceutical applications.
Uniqueness
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide is unique due to the combination of the thiadiazole and oxazole rings in its structure, along with the presence of the cyclopropylmethyl group. This unique structure may confer distinct biological activities and properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
